PF-3845 is a highly potent, orally bioavailable, and irreversible inhibitor of fatty acid amide hydrolase (FAAH), functioning by covalently carbamylating the enzyme's active-site serine nucleophile [1]. In procurement and experimental design, it serves as the gold-standard reference material for selectively elevating endogenous anandamide (AEA) levels in the central nervous system and periphery. Unlike earlier generations of FAAH inhibitors, PF-3845 combines exquisite target selectivity with extended pharmacokinetic stability, making it the preferred chemical tool for isolating FAAH-dependent pathways in neuroinflammatory, nociceptive, and metabolic research without confounding off-target lipidomic alterations [2].
Substituting PF-3845 with first-generation FAAH inhibitors like URB597 or dual FAAH/MAGL inhibitors like JZL195 introduces severe methodological risks in preclinical workflows [1]. Legacy carbamates such as URB597 suffer from short in vivo half-lives and off-target inhibition of hepatic carboxylesterases, requiring frequent redosing and skewing metabolic data [2]. Conversely, utilizing dual inhibitors or non-selective MAGL inhibitors triggers massive accumulations of 2-arachidonoylglycerol (2-AG), leading to rapid CB1 receptor desensitization, cross-tolerance, and profound motor impairments such as catalepsy [3]. Procuring PF-3845 ensures sustained, isolated AEA elevation, safeguarding behavioral and pharmacological assays from psychotropic and motor-related artifacts.
PF-3845 demonstrates superior pharmacokinetic stability compared to legacy inhibitors, maintaining peak brain anandamide (AEA) levels for up to 24 hours following a single 10 mg/kg administration [1]. In contrast, the first-generation inhibitor URB597 exhibits a significantly shorter functional half-life and rapid systemic clearance, necessitating multiple daily doses to maintain target engagement[2].
| Evidence Dimension | Duration of sustained brain AEA elevation |
| Target Compound Data | PF-3845 (>24 hours post-dose) |
| Comparator Or Baseline | URB597 (Short half-life, transient elevation) |
| Quantified Difference | PF-3845 enables once-daily dosing while URB597 requires frequent readministration. |
| Conditions | In vivo murine models (10 mg/kg systemic dosing) |
Extended pharmacokinetic stability simplifies in vivo handling and dosing workflows, reducing animal stress and ensuring stable baselines for chronic studies.
PF-3845 exhibits a Ki of 230 nM for FAAH with negligible activity against FAAH-2, MAGL, and ABHD6 (IC50 > 10 µM) [1]. Furthermore, it avoids the off-target hepatic carboxylesterase inhibition characteristic of URB597 [2]. This strict selectivity profile prevents unintended lipidomic cross-talk that frequently confounds data when using less refined inhibitors.
| Evidence Dimension | Off-target enzyme inhibition (MAGL, ABHD6, Carboxylesterases) |
| Target Compound Data | PF-3845 (Negligible off-target activity, IC50 > 10 µM) |
| Comparator Or Baseline | URB597 (Inhibits carboxylesterases) / JZL195 (Inhibits MAGL at 4 nM) |
| Quantified Difference | PF-3845 isolates the FAAH pathway without altering 2-AG or other esterase substrates. |
| Conditions | In vitro recombinant enzyme assays and activity-based protein profiling (ABPP) |
High selectivity guarantees that experimental readouts are strictly FAAH-dependent, preventing costly misinterpretation of metabolic or behavioral data.
In behavioral pharmacology workflows, PF-3845 (10 mg/kg) produces robust antinociception without inducing catalepsy or hypomotility [1]. Conversely, the dual FAAH/MAGL inhibitor JZL195 (20 mg/kg) induces profound catalepsy and THC-like psychotropic responses due to additive endocannabinoid cross-talk [1].
| Evidence Dimension | Induction of catalepsy (bar test) and hypomotility |
| Target Compound Data | PF-3845 (No catalepsy or motor impairment) |
| Comparator Or Baseline | JZL195 (Robust catalepsy and hypomotility) |
| Quantified Difference | PF-3845 maintains normal motor function, whereas JZL195 severely impairs it. |
| Conditions | Murine tetrad test for cannabinoid-induced behaviors |
Procuring a selective inhibitor like PF-3845 is mandatory for pain and anxiety models where motor impairment would invalidate the behavioral readouts.
PF-3845 readily crosses the blood-brain barrier to achieve high central nervous system target occupancy, effectively elevating brain AEA levels to modulate neuroinflammation [1]. This contrasts sharply with URB937, a peripherally restricted FAAH inhibitor that fails to access the brain and only modulates peripheral endocannabinoid tone [2].
| Evidence Dimension | Central Nervous System (CNS) target engagement |
| Target Compound Data | PF-3845 (High brain penetrance and central FAAH inhibition) |
| Comparator Or Baseline | URB937 (Peripherally restricted, no central FAAH inhibition) |
| Quantified Difference | PF-3845 is suitable for CNS indications, whereas URB937 is strictly for peripheral targets. |
| Conditions | Systemic administration followed by LC-MS/MS quantification of brain lipid amides |
Buyers targeting neurological or psychiatric indications must select PF-3845 over peripherally restricted analogs to ensure the active pharmaceutical ingredient reaches the brain.
Due to its 24-hour half-life and once-daily dosing suitability, PF-3845 is the optimal choice for chronic studies requiring stable, long-term elevation of anandamide without CB1 receptor desensitization [1].
Because it readily crosses the blood-brain barrier and lacks motor-impairing side effects, PF-3845 is ideal for evaluating neuroprotective and anti-inflammatory pathways in CNS injury models [2].
When developing next-generation dual-target drugs (e.g., sEH/FAAH or COX-2/FAAH inhibitors), PF-3845 serves as the mandatory highly selective reference standard to isolate FAAH-specific baseline effects [3].
Its inability to induce catalepsy or hypomotility makes PF-3845 the preferred procurement choice for nociceptive and anxiolytic assays where motor deficits would confound functional readouts [4].